Pyridine-3-sulfonyl isocyanate
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Overview
Description
Pyridine-3-sulfonyl isocyanate is an organic compound characterized by the presence of a pyridine ring substituted with a sulfonyl group and an isocyanate group
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridine-3-sulfonyl isocyanate can be synthesized through several methods. One common approach involves the reaction of pyridine-3-sulfonyl chloride with potassium cyanate in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields this compound as the primary product .
Industrial Production Methods: Industrial production of this compound often involves the large-scale synthesis of pyridine-3-sulfonyl chloride, followed by its conversion to the isocyanate derivative. The process includes the addition of phosphorus pentachloride to a reaction solution containing pyridine-3-sulfonic acid, followed by distillation under reduced pressure to purify the product .
Chemical Reactions Analysis
Types of Reactions: Pyridine-3-sulfonyl isocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form sulfonylureas.
Addition Reactions: The isocyanate group can participate in addition reactions with alcohols and amines to form carbamates and ureas, respectively.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Solvents: Dry acetone, pyridine
Conditions: Room temperature, anhydrous conditions
Major Products:
Sulfonylureas: Formed by the reaction with amines
Carbamates and Ureas: Formed by the reaction with alcohols and amines
Scientific Research Applications
Pyridine-3-sulfonyl isocyanate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in the development of anticancer and anti-inflammatory agents.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of pyridine-3-sulfonyl isocyanate involves its reactivity with nucleophiles. The isocyanate group readily reacts with nucleophilic species, leading to the formation of stable sulfonylurea or carbamate derivatives. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl group, which enhances the electrophilicity of the isocyanate carbon .
Comparison with Similar Compounds
Pyridine-3-sulfonyl Chloride: A precursor in the synthesis of pyridine-3-sulfonyl isocyanate.
Methanesulfonyl Chloride: Another sulfonyl chloride used in organic synthesis.
Para-toluenesulfonyl Chloride: Commonly used in the preparation of tosylates.
Uniqueness: this compound is unique due to its dual functional groups (sulfonyl and isocyanate), which provide versatile reactivity. This makes it a valuable reagent in the synthesis of complex organic molecules and pharmaceuticals .
Properties
CAS No. |
76627-37-7 |
---|---|
Molecular Formula |
C6H4N2O3S |
Molecular Weight |
184.17 g/mol |
IUPAC Name |
N-(oxomethylidene)pyridine-3-sulfonamide |
InChI |
InChI=1S/C6H4N2O3S/c9-5-8-12(10,11)6-2-1-3-7-4-6/h1-4H |
InChI Key |
CJXCNJKIKGFFQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)N=C=O |
Origin of Product |
United States |
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